(6-Ethylpyridin-2-yl)boronic acid
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Overview
Description
(6-Ethylpyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an ethyl group at the 6-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethylpyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on the pyridine ring with a metal (such as lithium or magnesium), followed by reaction with a boron-containing reagent.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by a substituent on the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: (6-Ethylpyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters/Borates: Formed through oxidation.
Scientific Research Applications
(6-Ethylpyridin-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Ethylpyridin-2-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which can participate in various transformations. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
(6-Methylpyridin-2-yl)boronic acid: Similar structure with a methyl group instead of an ethyl group.
Pyridinylboronic acids: A broader class of compounds with various substituents on the pyridine ring.
Uniqueness: (6-Ethylpyridin-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the ethyl group at the 6-position can affect the steric and electronic properties of the compound, making it distinct from other pyridinylboronic acids .
Properties
Molecular Formula |
C7H10BNO2 |
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Molecular Weight |
150.97 g/mol |
IUPAC Name |
(6-ethylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO2/c1-2-6-4-3-5-7(9-6)8(10)11/h3-5,10-11H,2H2,1H3 |
InChI Key |
YDPVJKAGOIHHAA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=CC=C1)CC)(O)O |
Origin of Product |
United States |
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